2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine
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Overview
Description
2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and synaptic transmission, respectively.
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms depending on the specific target and the functional groups present in the compound .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation, neuronal signaling, and synaptic transmission .
Result of Action
Based on the potential targets, the compound could potentially influence cell proliferation, neuronal excitability, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aryl aldehyde with 2-aminopyridine or 2-aminopyrazine, followed by a cycloaddition reaction with tert-butyl isocyanide . This method is efficient and yields the desired product in good quantities under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as iodine can be employed to enhance the reaction efficiency and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions
2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms within the ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure and is used in medicinal chemistry for its bioactive properties.
Imidazo[1,2-a]pyrazine: Another closely related compound with applications in drug development and material science.
Uniqueness
2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrazine is unique due to its specific combination of ring structures and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-2-8-23-13-16(21-17(23)3-1)12-22-9-4-15(5-10-22)14-24-18-11-19-6-7-20-18/h1-3,6-8,11,13,15H,4-5,9-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIZUKMEFHXKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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